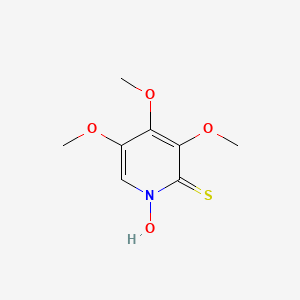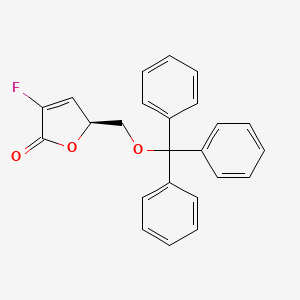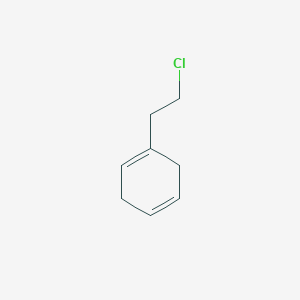
1-(2-Chloroethyl)cyclohexa-1,4-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)cyclohexa-1,4-diene is an organic compound with the molecular formula C8H11Cl It is a derivative of cyclohexa-1,4-diene, where one of the hydrogen atoms is replaced by a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)cyclohexa-1,4-diene can be synthesized through the alkylation of cyclohexa-1,4-diene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Preparation of the Alkylating Agent: 2-chloroethanol is prepared by the chlorination of ethanol.
Alkylation Reaction: Cyclohexa-1,4-diene is reacted with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form, cyclohexane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Cyclohexane.
Substitution: Aminoethyl or thioethyl derivatives.
Scientific Research Applications
1-(2-Chloroethyl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(2-Chloroethyl)cyclohexa-1,4-diene exerts its effects involves several molecular targets and pathways:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, affecting cellular redox balance and potentially leading to oxidative stress.
Substitution Reactions: The compound can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities.
Comparison with Similar Compounds
1-(2-Chloroethyl)cyclohexa-1,4-diene can be compared with other similar compounds, such as:
Cyclohexa-1,4-diene: The parent compound, which lacks the chloroethyl group, is less reactive and has different chemical properties.
1,3-Cyclohexadiene: An isomer of cyclohexa-1,4-diene, which has different reactivity due to the position of the double bonds.
1-(2-Bromoethyl)cyclohexa-1,4-diene: A similar compound where the chloroethyl group is replaced by a bromoethyl group, leading to different reactivity and applications.
Properties
CAS No. |
343927-33-3 |
|---|---|
Molecular Formula |
C8H11Cl |
Molecular Weight |
142.62 g/mol |
IUPAC Name |
1-(2-chloroethyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C8H11Cl/c9-7-6-8-4-2-1-3-5-8/h1-2,5H,3-4,6-7H2 |
InChI Key |
PUQBCDWVBMEVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)
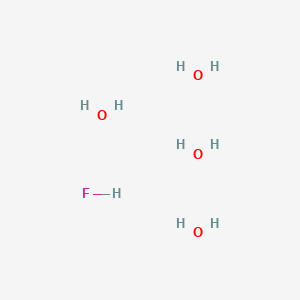
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
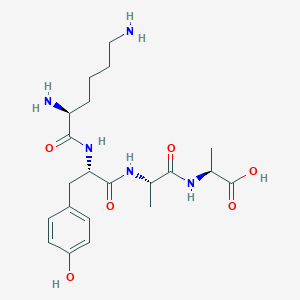
![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)
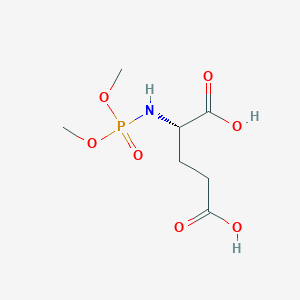
![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
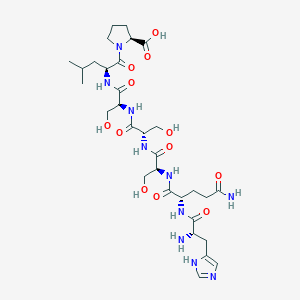
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)
![3-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-7-[[6-[[4-[(E)-2-carboxyethenyl]phenyl]diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B14247953.png)

